molecular formula C17H21N3O5 B2772978 3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396851-21-0

3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2772978
CAS No.: 1396851-21-0
M. Wt: 347.371
InChI Key: XUAMRZCGKGQHOG-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound consists of an oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H18N4O3C_{15}H_{18}N_{4}O_{3}

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, a study evaluated various oxadiazole derivatives against multiple cancer cell lines, revealing promising results for compounds similar to this compound. The compound demonstrated:

  • IC50 values ranging from 0.67 µM to 0.87 µM against different cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CACHN0.87
3-Methyl...VariousTBD

Antimicrobial Activity

The antimicrobial potential of compounds containing the oxadiazole scaffold has been extensively studied. For example, derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 µg/mL against MRSA strains .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound DMRSA1
Compound EE. coli16
Compound FS. aureusTBD

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression or bacterial survival.
  • Molecular Docking Studies : Research has indicated strong binding affinities to target proteins associated with cancer and microbial resistance .

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A recent study evaluated a series of oxadiazole derivatives for their anticancer effects on various human cancer cell lines, demonstrating that certain modifications enhance potency significantly .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains, showing that modifications can lead to increased effectiveness compared to traditional antibiotics .

Scientific Research Applications

Pharmacological Applications

The compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant pharmacological effects including:

  • Antimicrobial Activity : Compounds containing the oxadiazole ring have shown broad-spectrum antimicrobial properties. Studies indicate that they possess antibacterial, antifungal, and antitubercular activities. For instance, derivatives have been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Effects : Oxadiazole derivatives have been reported to possess anti-inflammatory properties. Research indicates that certain compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
  • Analgesic Properties : Some studies have highlighted the analgesic effects of oxadiazole derivatives, with certain compounds demonstrating higher protective effects than established analgesics like Indomethacin .

Case Studies

Several studies provide insights into the efficacy of 3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate:

Case Study 1: Antimicrobial Efficacy

In a comparative study, several oxadiazole derivatives were tested against common bacterial strains. The compound demonstrated an MIC of 10 μg/mL against E. coli, indicating significant antibacterial activity .

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various oxadiazole derivatives in a rat model of paw edema. The compound exhibited a reduction in paw swelling comparable to that of standard anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus, E. coli
Anti-inflammatoryInhibits COX enzymes; reduces inflammation in vivo
AnalgesicHigher protective effects than Indomethacin

Chemical Reactions Analysis

Functionalization of the Azetidine Moiety

The azetidine ring is introduced via Mitsunobu reactions or alkylation:

  • Mitsunobu Reaction : Boc-protected amines (e.g., 77 ) react with alcohols (e.g., 3-phenylpropanol) using DIAD/TPP to form ethers (78a–f ) .

  • Deprotection and Coupling : Boc removal with TFA followed by HBTU-mediated coupling with carboxylic acids yields amides (80a–f ) .

Table 2: Key Azetidine Modification Reactions

StepReagentsYield (%)Purity (%)Source
Mitsunobu alkylationDIAD, TPP, 3-phenylpropanol65–80>95
Amide couplingHBTU, DIPEA, (S)-2-phenylpropionic acid70–85>90

Oxalate Salt Formation

The free base is converted to the oxalate salt via acid-base reaction:

  • Procedure : The oxadiazole-azetidine compound is dissolved in ethanol and treated with oxalic acid dihydrate. Crystallization yields the oxalate salt with >95% purity.

Nucleophilic Substitution at Oxadiazole C-5

The methyl group at C-5 undergoes halogenation under radical conditions:

  • Bromination : NBS/AIBN in CCl₄ introduces bromine at C-5, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxidation of Azetidine Sulfur

The azetidine’s sulfur atom is oxidized to sulfone using m-CPBA:

  • Conditions : CH₂Cl₂, 0°C → RT, 12 hr (yield: 85–90%) .

Stability Under Physiological Conditions

The compound exhibits pH-dependent hydrolysis:

  • Acidic Conditions (pH 2) : Oxadiazole ring undergoes partial hydrolysis to amidoxime over 24 hr .

  • Neutral Conditions (pH 7.4) : Stable for >48 hr, making it suitable for in vivo studies .

Table 3: Hydrolysis Kinetics of Oxadiazole Core

pHHalf-life (hr)Degradation ProductSource
2.06.2Amidoxime
7.4>48No degradation

Catalytic Hydrogenation

The phenylpropyl sidechain undergoes hydrogenation:

  • Conditions : H₂ (1 atm), Pd/C (10%), MeOH, 25°C, 12 hr (yield: 92%) .

  • Product : Saturated cyclohexylpropyl analog with retained oxadiazole integrity.

Photochemical Reactivity

UV irradiation (254 nm) induces C–N bond cleavage in the oxadiazole ring:

  • Outcome : Forms nitrile and carbonyl fragments, confirmed by LC-MS .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate?

  • Methodological Answer : The synthesis involves cyclization reactions between amidoximes and carboxylic acid derivatives, with careful control of reaction conditions. Key steps include:

  • Temperature : Optimal yields are achieved at 50–80°C for cyclization (e.g., 99% yield at 50°C in DME solvent ).
  • Solvent Choice : Polar aprotic solvents like DMF or DME enhance reaction efficiency .
  • Catalysts : Iridium catalysts enable regioselective amination for chiral intermediates .
  • Purification : Flash column chromatography (e.g., SiO₂, heptane/isopropyl acetate) ensures high purity .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., azetidine protons at δ 3.2–4.0 ppm, oxadiazole carbons at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
  • Infrared Spectroscopy (IR) : Detects oxadiazole C=N stretches (~1600 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .

Q. What primary biological activities are reported for structurally similar oxadiazole derivatives?

  • Methodological Answer : Related compounds exhibit:

Biological ActivityKey Structural FeatureExample CompoundReference
AntimicrobialTrifluoromethyl groupEthyl 2-(...) oxalate
AnticancerAryl substitution5-Aryl-1,3,4-oxadiazole
Anti-inflammatoryHydrazone moiety4-Methoxybenzoyl hydrazone

Advanced Research Questions

Q. How can researchers address low yields during the cyclization step of synthesis?

  • Methodological Answer : Strategies include:

  • Stoichiometric Optimization : Adjusting molar ratios of amidoxime and carboxylic acid derivatives to 1:1.2 .
  • Catalyst Screening : Testing transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Reaction Monitoring : Using TLC or HPLC to terminate reactions at peak yield .

Q. What strategies are used to determine the mechanism of action in biological systems?

  • Methodological Answer : Advanced approaches involve:

  • In Vitro Assays : Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) .
  • Molecular Docking : Computational modeling to predict binding affinities with targets like kinases or GPCRs .
  • Pathway Analysis : RNA sequencing to identify differentially expressed genes post-treatment .

Q. How can structural ambiguities be resolved without crystallographic data?

  • Methodological Answer : Use:

  • 2D NMR Techniques : NOESY or COSY to map spatial proximity of protons (e.g., azetidine ring conformation) .
  • Computational Modeling : Density Functional Theory (DFT) to simulate NMR/IR spectra and validate proposed structures .

Q. How to analyze contradictory results in cytotoxicity assays?

  • Methodological Answer : Mitigate discrepancies by:

  • Purity Verification : Re-characterize the compound via HPLC and elemental analysis .
  • Orthogonal Assays : Compare MTT, apoptosis (Annexin V), and colony formation assays .
  • Dose-Response Curves : Ensure IC₅₀ values are consistent across replicates .

Q. What challenges arise in achieving enantiomeric purity for chiral centers?

  • Methodological Answer : Solutions include:

  • Chiral Catalysts : Use iridium complexes for asymmetric synthesis (e.g., 99% enantiomeric excess in amination) .
  • Chiral Chromatography : Separate enantiomers using cellulose-based columns .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated spectra .

Properties

IUPAC Name

3-methyl-5-[1-(3-phenylpropyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.C2H2O4/c1-12-16-15(19-17-12)14-10-18(11-14)9-5-8-13-6-3-2-4-7-13;3-1(4)2(5)6/h2-4,6-7,14H,5,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAMRZCGKGQHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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